molecular formula C17H27N3O2 B1487331 tert-Butyl 3-(aminomethyl)-1-benzyl-3-pyrrolidinylcarbamate CAS No. 2001939-72-4

tert-Butyl 3-(aminomethyl)-1-benzyl-3-pyrrolidinylcarbamate

Cat. No. B1487331
M. Wt: 305.4 g/mol
InChI Key: DBSIQDWAGSNRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage Conditions : It should be stored in an inert atmosphere at temperatures between 2°C and 8°C .

Physical And Chemical Properties Analysis

  • Toxicity : Safety data indicate that it falls under the “Warning” category (GHS07) and may cause skin and eye irritation. Precautions should be taken during handling .

Safety And Hazards

  • Precautionary Statements : P233 (Keep container tightly closed), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P321 (Specific treatment (see instructions on this label)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P340 (Remove victim to fresh air and keep at rest in a position comfortable for breathing), P362 (Take off contaminated clothing and wash before reuse), P403 (Store in a well-ventilated place), P405 (Store locked up), P501 (Dispose of contents/container according to local/regional/national/international regulations) .

properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-1-benzylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)19-17(12-18)9-10-20(13-17)11-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSIQDWAGSNRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(aminomethyl)-1-benzyl-3-pyrrolidinylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(aminomethyl)-1-benzyl-3-pyrrolidinylcarbamate
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Reactant of Route 6
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tert-Butyl 3-(aminomethyl)-1-benzyl-3-pyrrolidinylcarbamate

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